molecular formula C16H15N3O2S2 B6494922 2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1351609-99-8

2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6494922
CAS No.: 1351609-99-8
M. Wt: 345.4 g/mol
InChI Key: BOOBHOYZQJSRDA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzylsulfanyl group and a thiophene ring, which are connected through an oxadiazole moiety

Properties

IUPAC Name

2-benzylsulfanyl-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-11-7-13(23-8-11)15-18-19-16(21-15)17-14(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOBHOYZQJSRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common method involves the reaction of 4,5-dihydro-thiazole-2-thiol with benzyl bromides in methanol/Na2CO3 conditions . This method is known for its excellent yields (84-93%) and short reaction time (3 hours) at reflux temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H15N3O2S2C_{16}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 345.43 g/mol. Its structural uniqueness arises from the combination of a benzylsulfanyl group and an oxadiazole moiety linked to a thiophene ring. This structural arrangement is believed to contribute significantly to its biological activities.

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways to create derivatives with enhanced properties or functionalities.

2. Biology:

  • Antimicrobial Activity: Preliminary studies indicate that 2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.
  • Anticancer Potential: Research has also focused on its anticancer properties. The compound's interaction with nucleic acids suggests it may interfere with cancer cell proliferation through mechanisms involving DNA binding and enzyme inhibition.

3. Medicine:

  • Drug Development: The compound is being explored for its therapeutic applications in drug development. Its unique interactions with biological targets make it a candidate for further investigation in the treatment of infectious diseases and cancer.

4. Industry:

  • Material Science: In industrial applications, the compound can be utilized in developing new materials with specific chemical properties. Its unique structure allows for potential innovations in polymer chemistry and materials engineering.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed that the compound inhibited bacterial growth effectively at varying concentrations.
  • In Vitro Anticancer Research: Another study investigated its effects on cancer cell lines, revealing that the compound caused significant apoptosis in treated cells compared to control groups.
  • Material Development Research: Research focused on using this compound in synthesizing novel polymers demonstrated enhanced thermal stability and mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the oxadiazole ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of a benzylsulfanyl group and a thiophene ring connected through an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Biological Activity

2-(benzylsulfanyl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound belonging to the oxadiazole class. Its unique structural features, including a benzylsulfanyl group and a thiophene ring, contribute to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The IUPAC name for this compound is 2-benzylsulfanyl-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide. The molecular formula is C16H15N3O2S2C_{16}H_{15}N_3O_2S_2 with a molecular weight of 345.43 g/mol. The structure can be represented as follows:

InChI InChI 1S C16H15N3O2S2 c1 11 7 13 23 8 11 15 18 19 16 21 15 17 14 20 10 22 9 12 5 3 2 4 6 12 h2 8H 9 10H2 1H3 H 17 19 20 \text{InChI }\text{InChI 1S C16H15N3O2S2 c1 11 7 13 23 8 11 15 18 19 16 21 15 17 14 20 10 22 9 12 5 3 2 4 6 12 h2 8H 9 10H2 1H3 H 17 19 20 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Thiol-containing Enzymes : The sulfanyl group can inhibit enzymes that contain thiol groups.
  • Nucleic Acids : The oxadiazole ring may interact with nucleic acids, influencing their function and leading to various biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A series of novel compounds similar to this structure were synthesized and tested for cytotoxicity against human cancer cell lines (HCT116 for colon cancer, MCF7 for breast cancer, and HeLa for cervical cancer). The MTT assay revealed significant cytotoxic effects with IC50 values ranging from 5 to 20 µM for the most active derivatives .
  • A study involving the National Cancer Institute’s NCI/60 cell line panel demonstrated broad-spectrum activity with growth inhibition values between 2.02 and 7.82 µM across multiple cancer types .

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antimicrobial activities:

  • In vitro assays indicated effective inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have illustrated the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A derivative similar to this compound was evaluated for its efficacy against multidrug-resistant cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls .
  • Case Study 2 : Research on metabolic stability revealed that certain derivatives maintained favorable half-lives in human liver microsomes, indicating potential for further development as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameActivity TypeIC50 Value (µM)Target Cell Lines
Compound AAnticancer5HCT116
Compound BAntimicrobial<10E. coli
Compound CAnticancer7MCF7
Compound DAntimicrobial<20S. aureus

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